4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with difluoromethyl and dimethylphenyl groups, making it a valuable molecule for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to the pyrimidine ring under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((DIFLUOROMETHYL)THIO)PHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
- 3,4-Dimethylphenyl isocyanate
- N-(3,4-Dimethylphenyl)-4-fluorobenzenesulfonamide
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and dimethylphenyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17F2N3 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17F2N3/c1-4-18-15-19-12(8-13(20-15)14(16)17)11-6-5-9(2)10(3)7-11/h5-8,14H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
XREGMQHQNUJIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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